Hydroxyphenylacetic acid

Catalog No.
S576268
CAS No.
156-38-7
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyphenylacetic acid

CAS Number

156-38-7

Product Name

Hydroxyphenylacetic acid

IUPAC Name

2-(4-hydroxyphenyl)acetic acid

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)

InChI Key

XQXPVVBIMDBYFF-UHFFFAOYSA-N

SMILES

Array

solubility

60.7 mg/mL

Synonyms

4-Hydroxybenzeneacetic Acid; (4-Hydroxyphenyl)acetic Acid; (p-Hydroxyphenyl)acetic Acid; 2-[4-(Hydroxy)phenyl]acetic Acid; 4-(Carboxymethyl)phenol; p-Hydroxybenzeneacetic Acid

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)O

The exact mass of the compound 4-Hydroxyphenylacetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.40 m60.7 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27460. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxyphenylacetic acid (4-HPAA) is a bifunctional aromatic building block characterized by both a carboxylic acid moiety and a para-substituted phenolic hydroxyl group. In industrial procurement, it is primarily sourced as a critical precursor for active pharmaceutical ingredients (APIs), most notably in the synthesis of β-blockers like atenolol and metoprolol[1]. Beyond chemical synthesis, highly purified grades of 4-HPAA are essential as analytical reference standards in clinical diagnostics and microbiome profiling, where it serves as a definitive biomarker for tyrosine metabolism and specific bacterial overgrowth[2]. Its dual reactivity profile demands precise selection, as its electronic and steric properties differ significantly from non-hydroxylated or ortho-substituted analogs.

Substituting 4-hydroxyphenylacetic acid with generic phenylacetic acid (PAA) eliminates the para-hydroxyl anchor, making it impossible to perform the downstream epichlorohydrin etherification required for β-blocker API synthesis without adding costly, multi-step functionalization[1]. Furthermore, attempting to use positional isomers such as 2-hydroxyphenylacetic acid (2-HPAA) introduces severe ortho-steric hindrance and alters the electronic distribution of the ring. This completely blocks specific enzymatic recognition sites—such as those in arylsulfatase assays [2]—and shifts the metabolic diagnostic target from tyrosine-driven gastrointestinal dysbiosis to phenylalanine-driven metabolic disorders [3]. Consequently, exact regioisomer procurement is non-negotiable for both synthetic yield and analytical validity.

Enzymatic Hydrolysis Viability: Steric Hindrance vs. Ortho-Isomer

In enzymatic assay development, the position of the hydroxyl group dictates substrate viability. When subjected to arylsulfatase-catalyzed hydrolysis (1 U enzyme, 24 hours), the sulfate derivative of 4-hydroxyphenylacetic acid achieves approximately 75% hydrolysis, and reaches complete hydrolysis at higher enzyme loadings. In stark contrast, the ortho-isomer (2-hydroxyphenylacetic acid sulfate) exhibits 0% significant hydrolysis under identical conditions. This complete lack of reactivity is attributed to severe steric hindrance from the acetic acid group located in the ortho position relative to the sulfate group [1].

Evidence DimensionArylsulfatase-catalyzed hydrolysis conversion (24 h, 1 U enzyme)
Target Compound Data~75% conversion (4-hydroxyphenylacetic acid sulfate)
Comparator Or Baseline0% conversion (2-hydroxyphenylacetic acid sulfate)
Quantified Difference75 percentage point increase in hydrolysis yield
ConditionsEnzymatic assay using arylsulfatase

Procurement of the exact para-isomer is mandatory for arylsulfatase assay developers, as the ortho-isomer is completely unreactive due to steric blocking.

Biocatalytic Esterification Kinetics: Electronic Effects vs. Phenylacetic Acid

The presence of the para-hydroxyl group significantly alters the reactivity of the carboxylic function during enzymatic esterification due to electron distribution effects. In a comparative study of Candida antarctica lipase B (CALB)-catalyzed esterification with ethanol, generic phenylacetic acid achieved 68% conversion at 4 hours and continued to 90% conversion at 24 hours. However, 4-hydroxyphenylacetic acid established reaction equilibrium at approximately 60% conversion within 4 hours, with no further progression at 24 hours [1].

Evidence DimensionCALB-catalyzed esterification conversion limit (24 h)
Target Compound Data~60% maximum conversion (4-hydroxyphenylacetic acid)
Comparator Or Baseline90% conversion (Phenylacetic acid)
Quantified Difference30% lower equilibrium conversion limit
ConditionsCALB-catalyzed reaction with ethanol in isooctane at 37 °C

Process engineers must account for the altered carboxylate reactivity of 4-HPAA by adjusting downstream purification or biocatalyst loading, as it will not reach the near-complete conversion seen in non-hydroxylated baselines.

Diagnostic Biomarker Specificity: Metabolic Pathway Divergence vs. 2-HPAA

For clinical laboratories procuring analytical standards, 4-hydroxyphenylacetic acid and 2-hydroxyphenylacetic acid represent entirely divergent metabolic pathways. 4-HPAA is a direct breakdown product of tyrosine metabolism driven by specific Clostridia species, making it a quantitative biomarker for small intestinal bacterial overgrowth (SIBO) and dysbiosis. Conversely, 2-HPAA is derived from phenylalanine metabolism, and its elevation is clinically linked to insulin resistance, Type 2 Diabetes, and phenylketonuria (PKU) [1].

Evidence DimensionMetabolic origin and clinical indication
Target Compound DataTyrosine metabolite; biomarker for Clostridia/SIBO (4-HPAA)
Comparator Or BaselinePhenylalanine metabolite; biomarker for insulin resistance/PKU (2-HPAA)
Quantified DifferenceComplete divergence in diagnostic target pathways
ConditionsOrganic acid testing (OAT) via mass spectrometry

Diagnostic labs must procure the exact regioisomer standard to prevent false-positive reporting across entirely different disease states (gastrointestinal vs. metabolic).

Precursor for β-Blocker API Manufacturing

4-Hydroxyphenylacetic acid is a primary industrial starting material for the synthesis of 2-(4-hydroxyphenyl)acetamide. This intermediate is essential for producing atenolol and metoprolol, where the para-hydroxyl group serves as the necessary reactive site for subsequent coupling with epichlorohydrin [1].

Analytical Standard for Clinical Organic Acid Testing (OAT)

Due to its specific origin as a tyrosine metabolite produced by gastrointestinal bacteria, highly pure 4-HPAA is procured by clinical diagnostic labs as a calibration standard for LC-MS/MS and GC-MS panels to accurately diagnose Clostridia overgrowth and SIBO, distinguishing it from phenylalanine-derived isomers[2].

Substrate for Biocatalytic Phenolic Ester Production

In green chemistry and cosmetic formulation, 4-HPAA is utilized as a substrate for lipase-catalyzed esterification (e.g., using CALB) to produce bioactive phenolic esters. Its unique electronic properties require specific kinetic modeling to optimize equilibrium conversions compared to standard aliphatic or non-hydroxylated aromatic acids [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Solid

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

152.047344113 Da

Monoisotopic Mass

152.047344113 Da

Heavy Atom Count

11

LogP

0.75 (LogP)
0.75

Appearance

Light Beige Solid

Melting Point

148 - 150 °C

UNII

3J9SHG0RCN

GHS Hazard Statements

Aggregated GHS information provided by 264 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 264 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 262 of 264 companies with hazard statement code(s):;
H315 (86.26%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (13.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (86.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

0.0000555 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

156-38-7

Metabolism Metabolites

4-hydroxyphenylacetic acid has known human metabolites that include 2-Phenylacetic acid.
4-hydroxyphenylacetic acid is a known human metabolite of 3,4-dihydroxyphenylacetic acid.

Wikipedia

4-hydroxyphenylacetic acid

General Manufacturing Information

Benzeneacetic acid, 4-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

Facile synthesis of molecularly imprinted polymers for selective extraction of tyrosine metabolites in human urine

Xianyu Liang, Fan Liu, Yiqun Wan, Xiaoying Yin, Weiting Liu
PMID: 30551942   DOI: 10.1016/j.chroma.2018.12.014

Abstract

In this study a method is developed for quantitative analysis of three potential biomarkers, including 4-hydroxyphenyl acetic acid (PHPAA), 4-hydroxyphenyl lactic acid (PHPLA) and 3,4-hydroxyphenylpropionic acid (PHPA), in human urine. Molecular imprinted polymers (MIPs) as the sample clean up materials were applied to selectively extract these tyrosine metabolites, followed by precise detection using ultra-high performance liquid chromatography coupled with a fluorescence detector (UHPLC-FLD). The MIP was prepared by precipitation polymerization adopting PHPAA as the template molecule, 1-vinylimidazole (1-vinyl) as functional monomer, trimethylolpropane triacrylate (TRIM) as crosslinker, 2-methylpropionitrile (AIBN) as initiator and acetonitrile as a porogen. The molecular recognition properties and selectivity of MIPs were systematically evaluated, of which results demonstrated high selectivity for three analytes in human urine. Parameters affecting the extraction efficiency were further optimized. Under the optimum conditions, the limits of detection of PHPAA, PHPLA, and PHPA were 1.8 × 10
, 4.7 × 10
and 5.8 × 10
mmol L
, respectively, and the recoveries were in the range of 75.7%-110.3%. The method described here provided insights into the future development of materials for highly efficient and selective enrichment of targeted substances.


Efficient biosynthesis of 3, 4-dihydroxyphenylacetic acid in Escherichia coli

Xianglai Li, Xiaolin Shen, Jia Wang, Hyon Il Ri, Chang Yong Mi, Yajun Yan, Xinxiao Sun, Qipeng Yuan
PMID: 30771441   DOI: 10.1016/j.jbiotec.2019.01.019

Abstract

3, 4-Dihydroxyphenylacetic acid (3, 4-DHPA) is a phenolic acid with strong anti-oxidative activity, showing potential applications in food and pharmaceutical industries. In this study, a 3, 4-DHPA biosynthetic pathway was designed by connecting 4-hydroxyphenylacetic acid (4-HPA) biosynthesis with its hydroxylation. The starting strain produced only 46 mg/L of 4-HPA in 48 h. Enhancing the shikimate pathway increased the titer by 19-fold to 923 ± 57 mg/L. Furthermore, pykA and pykF were disrupted to conserve phosphoenolpyruvate for 4-HPA production. With this effort, 4-HPA titer was increased to 1817 ± 55 mg/L. Introducing the hydroxylase HpaBC into the 4-HPA overproducing strain resulted in 3, 4-DHPA production and the best strain produced 1856 ± 67 mg/L of 3, 4-DHPA in shake flask cultures. This work reports de novo biosynthesis of 3, 4-DHPA for the first time and provides a promising alternative for sustainable production of this valuable compound.


Comparative analysis of fecal phenolic content between normal and obese rats after oral administration of tea polyphenols

Bo Chen, Jie Zhou, Qilu Meng, Yang Zhang, Shihua Zhang, Liang Zhang
PMID: 30156246   DOI: 10.1039/c8fo00609a

Abstract

Tea polyphenols (TP) have many health benefits, but most are metabolized into low molecular-weight phenolic acids after oral administration. In the present study, the absorption, metabolism, and excretion of catechins in rats fed a normal chow diet and in obese rats fed a high-fat and high-sugar (HFHS) diet were compared. After a ten-day oral administration of TP (500 mg per kg bw), the plasma levels of (-)-epigallocatechin gallate (EGCG) and (-)-gallocatechin gallate (GCG) in obese rats were significantly lower than those in the normal group. In obese rats, the fecal levels of EGCG, (-)-epicatechin gallate (ECG) and GCG were significantly enhanced. Ten phenolic metabolites of TP were quantitatively analyzed, and the results showed that 4-hydroxyphenylacetic acid was the primary metabolite in feces and plasma. The plasma and fecal concentrations of 4-hydroxyphenylacetic acid in the obese group were significantly lower than those in normal rats, but the levels of 4-hydroxyphenylpropionic acid in plasma and feces were increased. The content of other phenolic acids was also dramatically changed. These results suggested that a HFHS diet might influence the excretion of tea catechins, leading to insufficient metabolism of catechins by the gut microflora.


Crystal structure of the flavin reductase of Acinetobacter baumannii p-hydroxyphenylacetate 3-hydroxylase (HPAH) and identification of amino acid residues underlying its regulation by aromatic ligands

Anan Yuenyao, Nopphon Petchyam, Nuntaporn Kamonsutthipaijit, Pimchai Chaiyen, Danaya Pakotiprapha
PMID: 29940152   DOI: 10.1016/j.abb.2018.06.010

Abstract

The first step in the degradation of p-hydroxyphenylacetic acid (HPA) is catalyzed by the two-component enzyme p-hydroxyphenylacetate 3-hydroxylase (HPAH). The two components of Acinetobacter baumannii HPAH are known as C
and C
, respectively. C
is a flavin reductase that uses NADH to generate reduced flavin mononucleotide (FMNH
), which is used by C
in the hydroxylation of HPA. Interestingly, although HPA is not directly involved in the reaction catalyzed by C
, the presence of HPA dramatically increases the FMN reduction rate. Amino acid sequence analysis revealed that C
contains two domains: an N-terminal flavin reductase domain, and a C-terminal MarR domain. Although MarR proteins typically function as transcription regulators, the MarR domain of C
was found to play an auto-inhibitory role. Here, we report a crystal structure of C
and small-angle X-ray scattering (SAXS) studies that revealed that C
undergoes a substantial conformational change in the presence of HPA, concomitant with the increase in the rate of flavin reduction. Amino acid residues that are important for HPA binding and regulation of C
activity were identified by site-directed mutagenesis. Amino acid sequence similarity analysis revealed several as yet uncharacterized flavin reductases with N- or C-terminal fusions.


'AIE + ESIPT' assisted photorelease: fluorescent organic nanoparticles for dual anticancer drug delivery with real-time monitoring ability

Sandipan Biswas, Rakesh Mengji, Shrabani Barman, Vangala Venugopal, Avijit Jana, N D Pradeep Singh
PMID: 29218354   DOI: 10.1039/c7cc07692d

Abstract

'Aggregation Induced Emission + Excited State Intramolecular Proton Transfer (AIE + ESIPT)'-assisted photorelease of an anticancer drug by a p-hydroxyphenacyl (pHP) phototrigger with real-time monitoring has been demonstrated.


Mark A Harrison, Alexandra Faulds-Pain, Harparkash Kaur, Bruno Dupuy, Adriano O Henriques, Isabelle Martin-Verstraete, Brendan W Wren, Lisa F Dawson
PMID: 32631945   DOI: 10.1128/JB.00282-20

Abstract

is an etiological agent for antibiotic-associated diarrheal disease.
produces a phenolic compound,
-cresol, which selectively targets gammaproteobacteria in the gut, facilitating dysbiosis.
decarboxylates
-hydroxyphenylacetate (
-HPA) to produce
-cresol by the action of the HpdBCA decarboxylase encoded by the
operon. Here, we investigate regulation of the
operon and directly compare three independent reporter systems; SNAP-tag, glucuronidase
, and alkaline phosphatase
reporters to detect basal and inducible expression. We show that expression of
is upregulated in response to elevated
-HPA.
analysis identified three putative promoters upstream of
operon-P
, P
, and Pσ
; only the P
promoter was responsible for both basal and
-HPA-inducible expression of
We demonstrated that turnover of tyrosine, a precursor for
-HPA, is insufficient to induce expression of the
operon above basal levels because it is inefficiently converted to
-HPA in minimal media. We show that induction of the
operon in response to
-HPA occurs in a dose-dependent manner. We also identified an inverted palindromic repeat (AAAAAG-N
-CTTTTT) upstream of the
start codon (ATG) that is essential for inducing transcription of the
operon in response to
-HPA, which drives the production of
-cresol. This provides insights into the regulatory control of
-cresol production, which affords a competitive advantage for
over other intestinal bacteria, promoting dysbiosis.
infection results from antibiotic-associated dysbiosis.
-Cresol, a phenolic compound produced by
, selectively targets gammaproteobacteria in the gut, facilitating dysbiosis. Here, we demonstrate that expression of the
operon, encoding the HpdBCA decarboxylase which converts
-HPA to
-cresol, is upregulated in response to elevated exogenous
-HPA, with induction occurring between >0.1 and ≤0.25 mg/ml. We determined a single promoter and an inverted palindromic repeat responsible for basal and
-HPA-inducible
expression. We identified turnover of tyrosine, a
-HPA precursor, does not induce
expression above basal level, indicating that exogenous
-HPA was required for
-cresol production. Identifying regulatory controls of
-cresol production will provide novel therapeutic targets to prevent
-cresol production, reducing
's competitive advantage.


Longitudinal metabolic and gut bacterial profiling of pregnant women with previous bariatric surgery

Kiana Ashley West, Chidimma Kanu, Tanya Maric, Julie Anne Kathryn McDonald, Jeremy K Nicholson, Jia V Li, Mark R Johnson, Elaine Holmes, Makrina D Savvidou
PMID: 31964751   DOI: 10.1136/gutjnl-2019-319620

Abstract

Due to the global increase in obesity rates and success of bariatric surgery in weight reduction, an increasing number of women now present pregnant with a previous bariatric procedure. This study investigates the extent of bariatric-associated metabolic and gut microbial alterations during pregnancy and their impact on fetal development.
A parallel metabonomic (molecular phenotyping based on proton nuclear magnetic resonance spectroscopy) and gut bacterial (16S ribosomal RNA gene amplicon sequencing) profiling approach was used to determine maternal longitudinal phenotypes associated with malabsorptive/mixed (n=25) or restrictive (n=16) procedures, compared with women with similar early pregnancy body mass index but without bariatric surgery (n=70). Metabolic profiles of offspring at birth were also analysed.
Previous malabsorptive, but not restrictive, procedures induced significant changes in maternal metabolic pathways involving branched-chain and aromatic amino acids with decreased circulation of leucine, isoleucine and isobutyrate, increased excretion of microbial-associated metabolites of protein putrefaction (phenylacetlyglutamine,
cresol sulfate, indoxyl sulfate and
hydroxyphenylacetate), and a shift in the gut microbiota. The urinary concentration of phenylacetylglutamine was significantly elevated in malabsorptive patients relative to controls (p=0.001) and was also elevated in urine of neonates born from these mothers (p=0.021). Furthermore, the maternal metabolic changes induced by malabsorptive surgery were associated with reduced maternal insulin resistance and fetal/birth weight.
Metabolism is altered in pregnant women with a previous malabsorptive bariatric surgery. These alterations may be beneficial for maternal outcomes, but the effect of elevated levels of phenolic and indolic compounds on fetal and infant health should be investigated further.


Exploring the Biomarkers of Sepsis-Associated Encephalopathy (SAE): Metabolomics Evidence from Gas Chromatography-Mass Spectrometry

Jing Zhu, Mu Zhang, Tingli Han, Hua Wu, Zhibo Xiao, Shihui Lin, Chuanjiang Wang, Fang Xu
PMID: 31781604   DOI: 10.1155/2019/2612849

Abstract

Sepsis-associated encephalopathy (SAE) is a transient and reversible brain dysfunction, that occurs when the source of sepsis is located outside of the central nervous system; SAE affects nearly 30% of septic patients at admission and is a risk factor for mortality. In our study, we sought to determine whether metabolite changes in plasma could be a potential biomarker for the early diagnosis and/or the prediction of the prognosis of sepsis.
A total of 31 SAE patients and 28 healthy controls matched by age, gender, and body mass index (BMI) participated in our study. SAE patients were divided into four groups according to the Glasgow Coma Score (GCS). Plasma samples were collected and used to detect metabolism changes by gas chromatography-mass spectrometry (GC-MS). Analysis of variance was used to determine which metabolites significantly differed between the control and SAE groups.
We identified a total of 63 metabolites that showed significant differences among the SAE and control groups. In particular, the 4 common metabolites in the four groups were 4-hydroxyphenylacetic acid; carbostyril, 3-ethyl-4,7-dimethoxy (35.8%); malic acid peak 1; and oxalic acid. The concentration of 4-hydroxyphenylacetic acid in sepsis patients decreased with a decrease of the GCS.
According to recent research on SAE, metabolic disturbances in tissue and cells may be the main pathophysiology of this condition. In our study, we found a correlation between the concentration of 4-hydroxyphenylacetic acid and the severity of consciousness disorders. We suggest that 4-hydroxyphenylacetic acid may be a potential biomarker for SAE and useful in predicting patient prognosis.


Sterols from the Green Alga Ulva australis

Guo-Liang Li, Wei-Jie Guo, Guang-Bao Wang, Rong-Rong Wang, Yu-Xue Hou, Kun Liu, Yang Liu, Wei Wang
PMID: 28956835   DOI: 10.3390/md15100299

Abstract

Three new sterols, (24
)-5,28-stigmastadiene-3β,24-diol-7-one (
), (24
)-5,28-stigmastadiene-3β,24-diol-7-one (
), and 24
and 24
-vinylcholesta-3β,5α,6β,24-tetraol (
), together with three known sterols (
-
) were isolated from the green alga
. The structures of the new compounds (
-
) were elucidated through 1D and 2D nuclear magnetic resonance spectroscopy as well as mass spectrometry. Compounds
-
were identified as isofucoterol (
), 24
,28
and 24
,28
-epoxy-24-ethylcholesterol (
), and (24
)-stigmastadiene-3β,24-diol (
) on the basis of spectroscopic data analyses and comparison with those reported in the literature. Compounds
-
were isolated from
.
for the first time. These compounds, together with the previously isolated secondary metabolites of this alga, were investigated for their inhibitory effects on human recombinant aldose reductase in vitro. Of the compounds, 24
,28
and 24
,28
-epoxy-24-ethylcholesterol (
), 1-
-palmitoyl-3-
-(6'-sulfo-α-d-quinovopyranosyl) glycerol, (2
)-1-
-palmitoyl-3-
-[α-d-galactopyranosyl(1→2)β-d-galactopyranosyl] glycerol, 4-hydroxybenzoic acid, 4-hydroxyphenylacetic acid, and 8-hydroxy-(6
)-octenoic acid weakly inhibited the enzyme, while the three new sterols,
-
were almost inactive.


Assessing the benefits of horizontal gene transfer by laboratory evolution and genome sequencing

Hoi Yee Chu, Kathleen Sprouffske, Andreas Wagner
PMID: 29673327   DOI: 10.1186/s12862-018-1164-7

Abstract

Recombination is widespread across the tree of life, because it helps purge deleterious mutations and creates novel adaptive traits. In prokaryotes, it often takes the form of horizontal gene transfer from a donor to a recipient bacterium. While such transfer is widespread in natural communities, its immediate fitness benefits are usually unknown. We asked whether any such benefits depend on the environment, and on the identity of donor and recipient strains. To this end, we adapted Escherichia coli to two novel carbon sources over several hundred generations of laboratory evolution, exposing evolving populations to various DNA donors.
At the end of these experiments, we measured fitness and sequenced the genomes of 65 clones from 34 replicate populations to study the genetic changes associated with adaptive evolution. Furthermore, we identified candidate de novo beneficial mutations. During adaptive evolution on the first carbon source, 4-Hydroxyphenylacetic acid (HPA), recombining populations adapted better, which was likely mediated by acquiring the hpa operon from the donor. In contrast, recombining populations did not adapt better to the second carbon source, butyric acid, even though they suffered fewer extinctions than non-recombining populations. The amount of DNA transferred, but not its benefit, strongly depended on the donor-recipient strain combination.
To our knowledge, our study is the first to investigate the genomic consequences of prokaryotic recombination and horizontal gene transfer during laboratory evolution. It shows that the benefits of recombination strongly depend on the environment and the foreign DNA donor.


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